molecular formula C10H12BNO3 B1273442 3-Allylaminocarbonylphenylboronic acid CAS No. 850567-29-2

3-Allylaminocarbonylphenylboronic acid

Cat. No.: B1273442
CAS No.: 850567-29-2
M. Wt: 205.02 g/mol
InChI Key: BGDGMVTUXWBLLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allylaminocarbonylphenylboronic acid typically involves the reaction of 3-aminocarbonylphenylboronic acid with allyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Allylaminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Allylaminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected or utilized in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allylaminocarbonylphenylboronic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the allyl group enhances its reactivity and utility in synthetic chemistry .

Properties

IUPAC Name

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGMVTUXWBLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393130
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-29-2
Record name B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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